1-(diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea

medicinal chemistry kinase inhibition triazolopyrimidine SAR

CAS 1903528-36-8 is a structurally distinct, benzhydryl-capped triazolopyrimidine urea. Its elevated cLogP (~3.8) vs. standard 3-methoxyphenyl analogues (~2.1) makes it a critical high-lipophilicity benchmark for PAMPA, Caco-2 permeability, and microsomal stability assays. The triazolopyrimidine core is a validated hinge-binding motif (cf. PDB 5TZ3), and the diphenylmethyl-urea terminus probes steric tolerance in the urea-binding sub-pocket. With no peer-reviewed activity data, this compound serves as an ideal negative control or first-in-class structural biology probe. Procure now to differentiate your SAR campaign.

Molecular Formula C22H22N6O
Molecular Weight 386.459
CAS No. 1903528-36-8
Cat. No. B2667983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea
CAS1903528-36-8
Molecular FormulaC22H22N6O
Molecular Weight386.459
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCC3=CN4C(=NC=N4)N=C3
InChIInChI=1S/C22H22N6O/c29-22(23-13-7-8-17-14-24-21-25-16-26-28(21)15-17)27-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14-16,20H,7-8,13H2,(H2,23,27,29)
InChIKeyKKMUKQACSCEKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.005 g / 0.01 g / 0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea (CAS 1903528-36-8): Baseline Identity and Procurement Context


1-(Diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea (CAS 1903528-36-8) is a synthetic, non‑peptide urea derivative built on a [1,2,4]triazolo[1,5‑a]pyrimidine scaffold [REFS‑1]. The molecule links a benzhydryl (diphenylmethyl) group to the triazolopyrimidine core via a propyl‑urea spacer. Publicly available physico‑chemical characterisation is limited to basic identifiers: molecular formula C₂₂H₂₂N₆O, molecular weight 386.4 g mol⁻¹ [REFS‑2]. The compound’s architecture places it within a well‑explored medicinal‑chemistry space of triazolopyrimidine‑based inhibitors; however, its specific biological annotation and quantitative benchmark data remain largely undisclosed in the peer‑reviewed or patent literature, making independent procurement decisions reliant on vendor‑supplied characterisation.

Why Generic Substitution Is Unreliable for 1-(Diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea


Even subtle modifications to the [1,2,4]triazolo[1,5‑a]pyrimidine scaffold—such as altering the N‑substituent, linker length, or aryl‑cap group—can drastically alter target engagement, selectivity, and pharmacokinetic behaviour, as established in systematic structure–activity relationship (SAR) studies of ENPP1 and SLC16A3 inhibitors built on the same core [REFS‑1]. The diphenylmethyl‑urea terminus of CAS 1903528‑36‑8 differentiates it structurally from analogues bearing smaller or more polar aryl‑urea groups (e.g., 3‑methoxyphenyl or thiophenyl variants), which are known to exhibit distinct potency and selectivity profiles [REFS‑1][REFS‑2]. Without direct, matched‑protocol comparison data, interchangeability with any in‑class analogue cannot be assumed; the compound’s specific substitution pattern may confer target‑selectivity, cellular permeability, or metabolic stability that is not preserved across generic triazolopyrimidine‑urea congeners.

Product‑Specific Quantitative Evidence for 1-(Diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea


Structural Differentiation from Closest Triazolopyrimidine‑Urea Analogues

CAS 1903528‑36‑8 bears a benzhydryl (diphenylmethyl) group on the urea terminus, distinguishing it from the most structurally adjacent disclosed congener, 1‑(3‑([1,2,4]triazolo[1,5‑a]pyrimidin‑6‑yl)propyl)‑3‑(3‑methoxyphenyl)urea (CAS 2034616‑31‑2), which carries a 3‑methoxyphenyl cap [REFS‑1]. The benzhydryl moiety increases lipophilicity (cLogP ≈ 3.8 vs. ≈ 2.1 for the 3‑methoxyphenyl analogue, calculated via ChemAxon) and introduces potential π‑stacking interactions not available to the mono‑aryl analogue [REFS‑1]. No direct biological comparison data between these two compounds are publicly available; the differentiation is therefore based on physicochemical and structural properties alone.

medicinal chemistry kinase inhibition triazolopyrimidine SAR

ENPP1 Inhibitor Scaffold Contextualisation

The [1,2,4]triazolo[1,5‑a]pyrimidine scaffold has been validated as a pharmacophore for ENPP1 inhibition, with potent lead compounds (e.g., analogue 24, IC₅₀ = 4.7 nM in a fluorescence‑based TG‑mAMP assay) achieving nanomolar cellular activity [REFS‑1]. The benzhydryl‑urea extension present in CAS 1903528‑36‑8 is structurally distinct from the 2‑substituted phenyl/heteroaryl motifs optimised in the published ENPP1 SAR series [REFS‑1]. No ENPP1 inhibitory data exist for CAS 1903528‑36‑8; the relevance of the benzhydryl‑urea variant for ENPP1 or other triazolopyrimidine‑associated targets (AXL kinase, PDE2A, SLC16A3) remains hypothetical.

ENPP1 STING pathway cancer immunotherapy

Absence of Kinase‑Profiling or Safety‑Panel Data

Publicly available data for CAS 1903528‑36‑8 lack any measurement of selectivity against the broader kinome, CYP450 isoforms, hERG channel, or other standard safety‑pharmacology panels. By contrast, closely related triazolopyrimidine chemotypes (e.g., the PDE2A inhibitor series co‑crystallised in PDB 5TZ3 [REFS‑1]) have been profiled for PDE isoform selectivity, showing >100‑fold selectivity windows achievable with specific 7‑position substituents [REFS‑1]. The absence of analogous profiling for CAS 1903528‑36‑8 means off‑target risk is unquantified.

kinase selectivity off‑target profiling safety pharmacology

Realistic Application Scenarios for 1-(Diphenylmethyl)-3-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)urea Based on Available Evidence


SAR Probe for Triazolopyrimidine‑Urea Pharmacophore Expansion

The benzhydryl cap of CAS 1903528‑36‑8 offers a significant departure from the aryl/heteroaryl substituents explored in published ENPP1 and kinase inhibitor SAR campaigns [REFS‑1]. A medicinal chemistry group can use this compound as a reference point for mapping the steric and lipophilic tolerance of the urea‑binding sub‑pocket, provided the necessary enzymatic or cellular assays are established in‑house. Because no reference data exist for this compound, it must be run side‑by‑side with a known active (e.g., ENPP1 analogue 24 [REFS‑1]) to generate the first‑in‑class comparative bridge.

Physicochemical Comparator in Permeability and Metabolic Stability Assays

Given the calculated cLogP of ≈ 3.8 (benzhydryl cap) versus ≈ 2.1 for the 3‑methoxyphenyl analogue [REFS‑1], CAS 1903528‑36‑8 can serve as a high‑lipophilicity benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies, and in liver microsome stability experiments. Comparing its intrinsic clearance and permeability with lower‑cLogP triazolopyrimidine‑urea congeners can deconvolute the contribution of lipophilicity to ADME properties within this chemotype, aiding prioritisation of analogues for in vivo pharmacokinetic studies.

Crystallography‑Guided Fragment Elaboration Starting Point

The triazolopyrimidine core of CAS 1903528‑36‑8 is a known hinge‑binding motif, as structurally validated in PDB 5TZ3 (PDE2A) [REFS‑1]. If a co‑crystal structure can be obtained with a target of interest (e.g., an under‑explored kinase or phosphodiesterase), the benzhydryl‑urea extension may reveal novel vectors for potency and selectivity optimisation. Procuring CAS 1903528‑36‑8 is therefore justified in structural biology groups seeking to diversify their fragment‑ or scaffold‑hopping libraries beyond published triazolopyrimidine chemotypes.

Negative Control for Urea‑Transporter or ENPP1 Biochemical Assays

In the absence of reported target activity, CAS 1903528‑36‑8 may be evaluated as a potential negative control in biochemical screens (e.g., urea‑transporter inhibition or ENPP1 enzymatic assays) where the triazolopyrimidine core is known to bind [REFS‑1]. If it proves inactive while structurally similar analogues are active, it delineates the pharmacophoric requirements for target engagement, strengthening the SAR understanding of the scaffold.

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